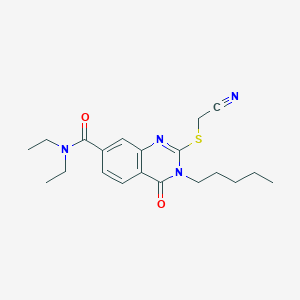

2-((cyanomethyl)thio)-N,N-diethyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide

描述

2-((Cyanomethyl)thio)-N,N-diethyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative featuring a 3,4-dihydroquinazolin-4-one core. The molecule is substituted at position 2 with a cyanomethylthio group, at position 3 with a pentyl chain, and at position 7 with a diethylcarboxamide moiety. The cyanomethylthio group (-SCH2CN) introduces both sulfur and nitrile functionalities, which may enhance reactivity or binding interactions in biological systems.

属性

IUPAC Name |

2-(cyanomethylsulfanyl)-N,N-diethyl-4-oxo-3-pentylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2S/c1-4-7-8-12-24-19(26)16-10-9-15(18(25)23(5-2)6-3)14-17(16)22-20(24)27-13-11-21/h9-10,14H,4-8,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOHGNQIJPYREY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N(CC)CC)N=C1SCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 2-((cyanomethyl)thio)-N,N-diethyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide, particularly the thioacetamide linkage, heterocyclic cores, and substituted side chains:

Key Observations:

The dihydroquinoline core in compound 47 () replaces the quinazolinone oxygen with a thioxo group, which may modulate redox properties or metal-binding affinity .

Substituent Effects: The cyanomethylthio group in the target compound is unique among the analogues; similar compounds (e.g., 5, 26) feature simpler thioacetamide linkages without nitrile functionality. The nitrile group may enhance electrophilicity or participate in hydrogen bonding . The pentyl chain at position 3 is shared with compound 47 (), suggesting a role in hydrophobic interactions or membrane permeability.

Synthetic Strategies :

- Most analogues (e.g., 5 , 26 ) are synthesized via acid-amine coupling, a method likely applicable to the target compound. The diethylcarboxamide group in the target may require selective alkylation or carboxamide formation .

The target’s diethylcarboxamide group may mimic similar bioisosteric properties .

Research Findings and Limitations

- Gaps in Evidence : Pharmacokinetic or target-binding data for the target compound are unavailable, limiting direct comparisons with analogues like 47 () or 5 ().

- Synthetic Challenges: The cyanomethylthio group’s stability under reaction conditions is unclear; similar nitrile-containing compounds require careful handling to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。